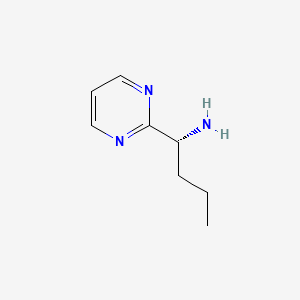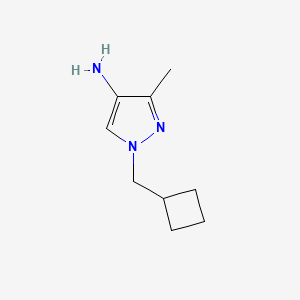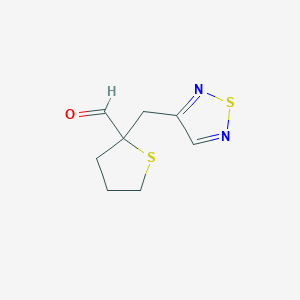![molecular formula C6H12BrN5 B13077666 5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077666.png)
5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains a triazole ring substituted with a bromo group and a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Bromination: The triazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the Dimethylaminoethyl Side Chain: The final step involves the alkylation of the triazole ring with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by a different substituent.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substituted Triazoles: Various substituted triazoles can be formed depending on the nucleophile used in substitution reactions.
Oxidized or Reduced Triazoles: Products with altered oxidation states of the triazole ring.
Coupled Products: New compounds with different substituents replacing the bromo group.
Scientific Research Applications
5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Biological Studies: The compound can be used to study the interactions of triazole derivatives with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms involving triazole-containing molecules.
Material Science: The compound can be incorporated into polymers and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can interact with receptors, altering their signaling pathways and physiological responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which is useful in anticancer research.
Comparison with Similar Compounds
5-Bromo-1-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide: This compound also contains a bromo group and a dimethylaminoethyl side chain but has an acridine moiety instead of a triazole ring.
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Another bromo-substituted compound with different functional groups and applications.
Uniqueness: 5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine is unique due to its triazole ring, which imparts distinct chemical reactivity and biological activity compared to other bromo-substituted compounds
Properties
Molecular Formula |
C6H12BrN5 |
|---|---|
Molecular Weight |
234.10 g/mol |
IUPAC Name |
5-bromo-1-[2-(dimethylamino)ethyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H12BrN5/c1-11(2)3-4-12-5(7)9-6(8)10-12/h3-4H2,1-2H3,(H2,8,10) |
InChI Key |
RAMQWJDZMICTLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(=NC(=N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate](/img/structure/B13077613.png)

![7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13077618.png)
![Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate](/img/structure/B13077624.png)

![4-[(2-Iodocyclohexyl)oxy]oxane](/img/structure/B13077638.png)

![7-(Ethoxymethylidene)spiro[4.5]decan-6-one](/img/structure/B13077671.png)

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13077676.png)

